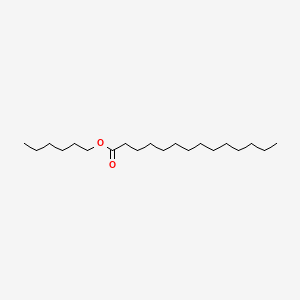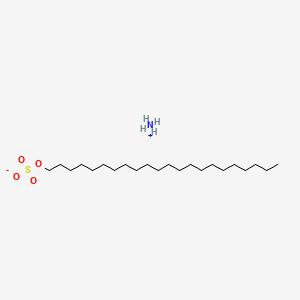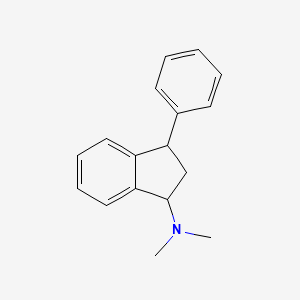
Dimefadane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMEFADANE is a chemical compound known for its unique properties and applications in various fields. It is a small molecule with potential uses in organic synthesis and medicinal chemistry. The compound’s structure and reactivity make it a valuable tool for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: DIMEFADANE can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of 2-dimethylaminomethylene-5,5-dimethyl-cyclohexane-1,3-dione with benzene-1,4-diamine and piperonal aldehyde under microwave irradiation . This method yields a semicrystalline material with a monoclinic unit cell.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is favored for its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: DIMEFADANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
DIMEFADANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which DIMEFADANE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific kinases or modulation of signaling pathways .
Comparison with Similar Compounds
Dimedone: A cyclic diketone with similar structural features.
Cyclohexane-1,3-dione: Another compound with a similar core structure.
Spiro-1,3-cyclohexadiones: Key intermediates in the synthesis of pharmaceutical products.
Uniqueness: DIMEFADANE stands out due to its specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
5581-40-8 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3 |
InChI Key |
GAVBHVRHVQMWEI-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


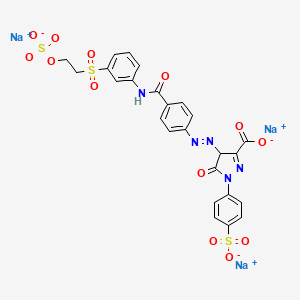
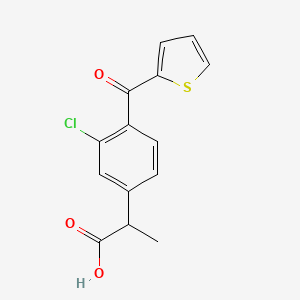
![methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate](/img/structure/B1615736.png)
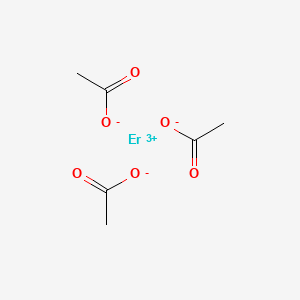
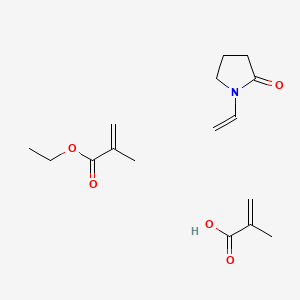
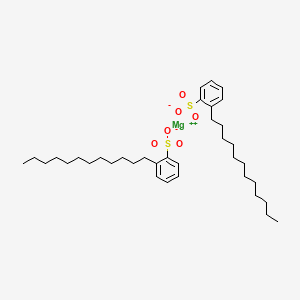

![3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide](/img/structure/B1615744.png)
![9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-](/img/structure/B1615746.png)
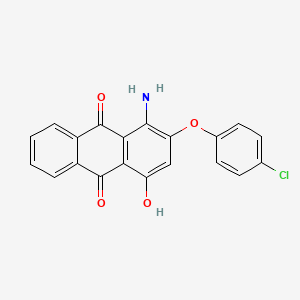
![4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1615749.png)

